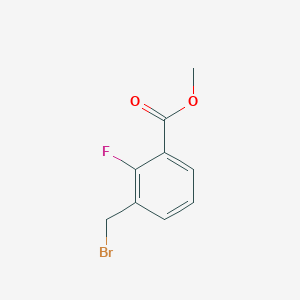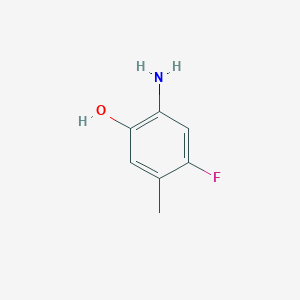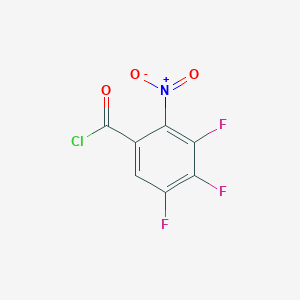
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
概要
説明
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an aminomethyl group at position 4, a bromine atom at position 5, and a methylthio group at position 2
作用機序
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory activity . These compounds have been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of key inflammatory mediators. This includes the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . Additionally, these compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are involved in the synthesis of nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate . The compound’s action on these pathways can lead to changes in the production of key biochemical mediators and affect various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar pyrimidine derivatives have been studied . These studies suggest that such compounds are generally well-tolerated in humans and have the potential to be used for various therapeutic applications .
Result of Action
The action of the compound leads to significant anti-neuroinflammatory properties and promising neuroprotective activity . This includes the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For example, the synthesis can start with the reaction of a suitable aminopyrimidine derivative with bromine to introduce the bromine atom at position 5Finally, the aminomethyl group is introduced at position 4 through a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyrimidine derivatives.
Substitution: Amino-substituted or thio-substituted pyrimidine derivatives.
科学的研究の応用
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound has a similar structure but lacks the bromine and methylthio groups.
Uniqueness
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is unique due to the presence of the bromine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
特性
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSPHABPHTEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)





![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)


![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)
